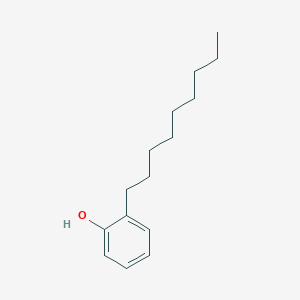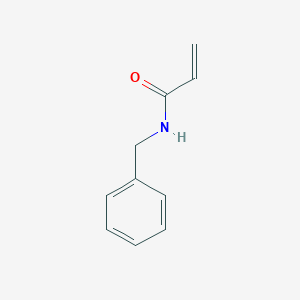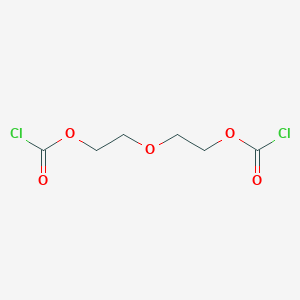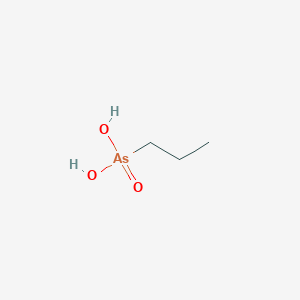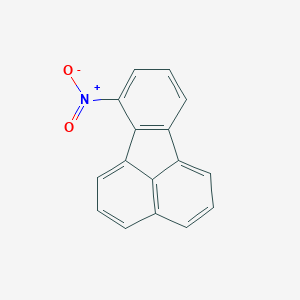
7-Nitrofluoranthene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Nitrofluoranthene is a polycyclic aromatic hydrocarbon (PAH) that is widely used in scientific research. It is a yellow crystalline powder that is insoluble in water but soluble in organic solvents. 7-Nitrofluoranthene is known to have mutagenic and carcinogenic properties and is therefore considered a hazardous chemical. However, it has also been found to have a number of useful applications in scientific research.
Mecanismo De Acción
The mechanism of action of 7-Nitrofluoranthene involves the formation of DNA adducts. When 7-Nitrofluoranthene enters the body, it is metabolized by enzymes in the liver to form reactive intermediates that can react with DNA. The resulting DNA adducts can cause mutations and lead to the development of cancer.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 7-Nitrofluoranthene are largely related to its mutagenic and carcinogenic properties. It has been shown to cause DNA damage and mutations in a variety of cell types. In animal studies, exposure to 7-Nitrofluoranthene has been linked to the development of tumors in the liver, lungs, and other organs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 7-Nitrofluoranthene in lab experiments is that it is a well-characterized compound with known properties. This makes it a useful tool for studying the metabolism and toxicology of 7-Nitrofluoranthenes. However, its mutagenic and carcinogenic properties make it a hazardous chemical that must be handled with care. Additionally, its insolubility in water can make it difficult to work with in certain experimental settings.
Direcciones Futuras
There are a number of future directions for research involving 7-Nitrofluoranthene. One area of interest is the development of new methods for detecting DNA damage using fluorescent probes. Another area of research is the development of safer and more effective methods for studying the metabolism and toxicology of 7-Nitrofluoranthenes. Additionally, there is ongoing research into the mechanisms by which 7-Nitrofluoranthene causes DNA damage and mutations, with the goal of developing new strategies for preventing and treating cancer.
Métodos De Síntesis
The synthesis of 7-Nitrofluoranthene involves a multi-step process that begins with the reaction of fluoranthene with nitric acid. The resulting nitrofluoranthene is then reduced to 7-nitrofluoranthene using a reducing agent such as zinc dust. The final product is purified using column chromatography.
Aplicaciones Científicas De Investigación
7-Nitrofluoranthene is commonly used in scientific research as a fluorescent probe for the detection of DNA damage. It can also be used as a model compound for studying the metabolism and toxicology of 7-Nitrofluoranthenes. Additionally, it has been used as a standard reference material for the calibration of analytical instruments.
Propiedades
Número CAS |
13177-31-6 |
|---|---|
Nombre del producto |
7-Nitrofluoranthene |
Fórmula molecular |
C16H9NO2 |
Peso molecular |
247.25 g/mol |
Nombre IUPAC |
7-nitrofluoranthene |
InChI |
InChI=1S/C16H9NO2/c18-17(19)14-9-3-7-12-11-6-1-4-10-5-2-8-13(15(10)11)16(12)14/h1-9H |
Clave InChI |
JBCOKTTXCKLQBB-UHFFFAOYSA-N |
SMILES |
C1=CC2=C3C(=C1)C4=C(C3=CC=C2)C(=CC=C4)[N+](=O)[O-] |
SMILES canónico |
C1=CC2=C3C(=C1)C4=C(C3=CC=C2)C(=CC=C4)[N+](=O)[O-] |
Otros números CAS |
13177-31-6 |
Sinónimos |
7-NITROFLUORANTHENE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



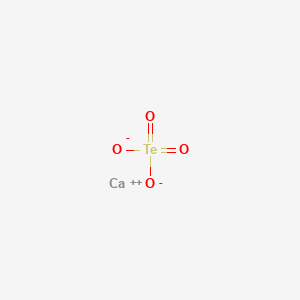
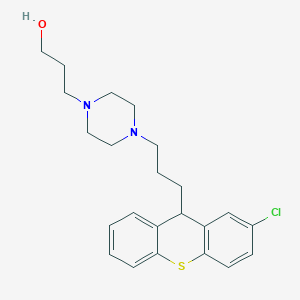
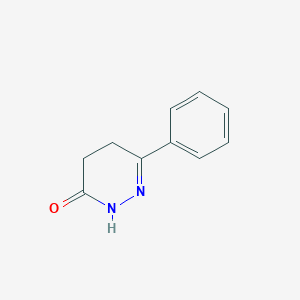
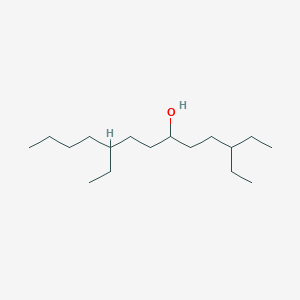
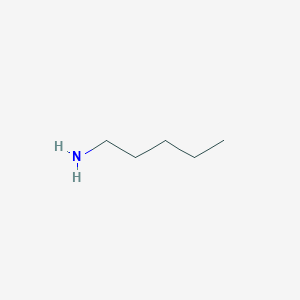
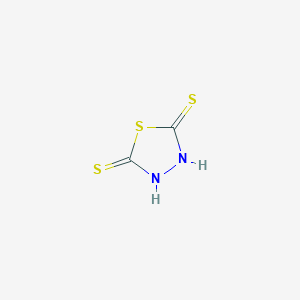
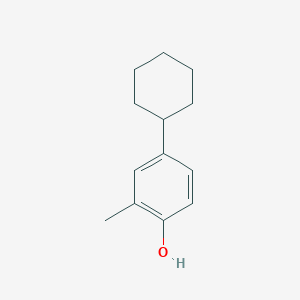
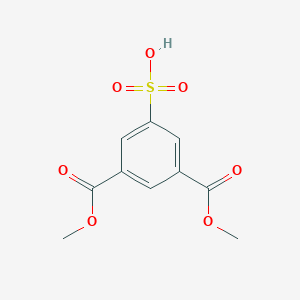
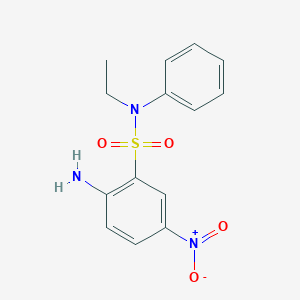
![Dibenzo[fg,qr]pentacene](/img/structure/B85973.png)
